molecular formula C12H14N4O2 B2634365 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide CAS No. 1105222-67-0

5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide

Cat. No.: B2634365
CAS No.: 1105222-67-0
M. Wt: 246.27
InChI Key: NOGXTIRZWIWTGN-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide is a chemical compound with the CAS Number 1211084-26-2 and a molecular formula of C18H17ClN4O2 . It features a complex molecular structure comprising a methyl-substituted isoxazole ring linked via a carboxamide group to a methyl-substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety. This specific structural class, which incorporates fused pyrazole and isoxazole rings, is of significant interest in modern medicinal chemistry and drug discovery research. Compounds with fused pyrazole scaffolds are frequently investigated as core structures for developing new therapeutic agents due to their diverse biological activities . Recent scientific literature highlights that fused pyrazole amide analogs, which share structural similarities with this compound, are being actively explored as potent inhibitors of enzymes like glucosylceramide synthase (GCS) . GCS inhibitors represent a promising avenue for research into treatments for lysosomal storage diseases, certain neurodegenerative disorders such as Parkinson's disease, and some cancers . Furthermore, related isoxazole-carboxamide compounds have been synthesized and evaluated for various biological activities, including anti-tyrosinase and anticancer effects, underscoring the research utility of this chemical class . This compound is supplied for research purposes to support investigations in these and other exploratory areas. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-6-10(15-18-7)12(17)13-11-8-4-3-5-9(8)14-16(11)2/h6H,3-5H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGXTIRZWIWTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C3CCCC3=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.

    Synthesis of the Cyclopentapyrazole Moiety: This involves the reaction of cyclopentanone derivatives with hydrazine or substituted hydrazines to form the pyrazole ring.

    Coupling Reaction: The final step involves coupling the isoxazole and cyclopentapyrazole intermediates under conditions that facilitate the formation of the carboxamide linkage. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it up to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Including amines, thiols, or halides for substitution reactions.

Major Products

    Oxidation Products: Alcohols, aldehydes, or carboxylic acids.

    Reduction Products: Amines or other reduced forms of the isoxazole ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potentially as a ligand in catalytic processes.

Biology

    Enzyme Inhibition: As a potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: Investigated for binding to various biological receptors.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Interaction: It can interact with cell surface or intracellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison

Property Target Compound 2-(3,5-Dichlorophenyl)-3-methyl Analog
Core Structure Cyclopenta[c]pyrazole + isoxazole carboxamide Cyclopenta[c]pyrazole + dichlorophenyl
Key Substituents 2-methyl, 3-isoxazole carboxamide 3-methyl, 2-dichlorophenyl
1H-NMR (DMSO) Not reported δ 7.59 (aryl), 2.33–2.63 (alkyl chains)
13C-NMR (DMSO) Not reported δ 149.31 (aryl), 12.50 (methyl)
Synthetic Yield Not reported 8%
Mass Spec ([M+H]+) Not reported 267.1

Functional Group Implications

  • Isoxazole vs. Dichlorophenyl : The isoxazole carboxamide in the target compound introduces hydrogen-bonding capability, which could enhance target binding compared to the electron-withdrawing dichlorophenyl group in the analog.
  • Methyl Group Placement : The 2-methyl group in the target compound may stabilize the bicyclic system differently than the 3-methyl group in the analog.

Biological Activity

5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with both isoxazole and pyrazole moieties, which are known for their diverse biological activities. The IUPAC name reflects its intricate arrangement, which contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with isoxazole and pyrazole structures exhibit a variety of biological activities including:

  • Anticancer Activity : Several studies have shown that derivatives of pyrazole are effective against various cancer cell lines. For instance, a study highlighted that certain substituted pyrazole derivatives demonstrated potent anticancer effects against skin cancer cell lines (A375, SK-Mel-28) with selectivity over non-cancerous cells .
  • Antioxidant Properties : The antioxidant potential of these compounds has been supported by in vitro assays demonstrating significant free radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Compounds similar to 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide have been evaluated for their ability to inhibit key enzymes such as tyrosinase, which is involved in melanin production and linked to skin pigmentation disorders .

Anticancer Activity

A recent study synthesized various pyrazole derivatives and evaluated their anticancer activity. Among these, specific compounds showed IC50 values indicating their effectiveness against melanoma and other skin cancers. The mechanism of action was linked to the activation of intrinsic and extrinsic apoptosis pathways .

Antioxidant Activity

In a comparative study of different pyrazole derivatives, the compound exhibited notable antioxidant activity with an IC50 value lower than established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in cells .

Enzyme Inhibition

The enzyme inhibition studies revealed that certain derivatives of the compound had significant inhibitory effects on tyrosinase activity. For example, one derivative showed an IC50 value of 15.9 µM against tyrosinase, outperforming standard inhibitors such as arbutin .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
P25Anticancer10.5
P14Tyrosinase Inhibition15.9
P6Antioxidant20.0

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of isoxazole precursors with tetrahydrocyclopentapyrazole intermediates. Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for cyclization), and catalysts like K₂CO₃ for deprotonation . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like pH, stoichiometry, and reaction time . Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and ring conformations, particularly distinguishing between isoxazole and pyrazole protons . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95% target). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How do structural analogs of this compound inform its potential bioactivity?

  • Methodological Answer : Analogs with substituted thiophene or triazole moieties (e.g., N-[5-hydroxy-3-(thiophen-2-yl)pentyl] derivatives) show variations in pharmacokinetics due to electronegativity and steric effects. Comparative studies using molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs . Bioactivity screening in enzyme inhibition assays (e.g., fluorescence-based) identifies pharmacophore contributions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conflicting bioactivity results (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or target conformations. Molecular dynamics simulations (AMBER or GROMACS) can model ligand-receptor interactions under physiological pH and temperature, reconciling discrepancies . Free-energy perturbation (FEP) calculations quantify binding energy changes due to minor structural modifications .

Q. What strategies mitigate side reactions during the synthesis of isoxazole-pyrazole hybrids?

  • Methodological Answer : Competing reactions, such as over-alkylation or ring-opening, are minimized by:

  • Temperature modulation : Lower temperatures (0–25°C) during coupling steps reduce byproduct formation .
  • Protecting groups : Boc or Fmoc groups on pyrazole NH prevent undesired nucleophilic attacks .
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer, improving yield reproducibility .

Q. How do electronic effects within the isoxazole ring influence the compound’s reactivity and stability?

  • Methodological Answer : The electron-withdrawing nature of the isoxazole carbonyl group increases electrophilicity at the C3 position, facilitating nucleophilic substitutions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map charge distribution and predict sites for functionalization (e.g., methyl group oxidation) . Stability under acidic conditions is assessed via accelerated degradation studies (40°C, 75% RH), with LC-MS identifying degradation products .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : SAR studies use combinatorial libraries with systematic substitutions (e.g., aryl groups at pyrazole C2). Fractional factorial designs (e.g., 2⁴⁻¹) reduce the number of analogs required while probing interactions between substituents . Dose-response curves in cell-based assays (e.g., IC₅₀ for cytotoxicity) quantify potency variations. QSAR models (e.g., CoMFA) correlate electronic descriptors (Hammett σ) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (e.g., 60% vs. 85%) may stem from impurities in starting materials or unoptimized workup procedures. Purity checks via elemental analysis and GC-MS for precursors are critical . Replicating reactions under inert atmospheres (N₂/Ar) prevents oxidation of sensitive intermediates . Cross-lab validation using standardized protocols (e.g., USP guidelines) ensures reproducibility .

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